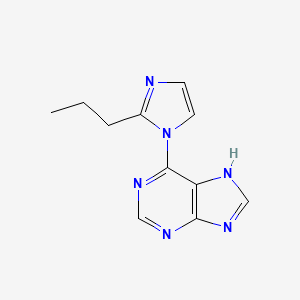

6-(2-Propylimidazol-1-yl)purine

Description

Significance of Purine (B94841) Derivatives as Bioactive Scaffolds in Drug Discovery

The purine ring system, a fusion of a pyrimidine (B1678525) and an imidazole (B134444) ring, is a cornerstone of life, forming the basis of the nucleobases adenine (B156593) and guanine (B1146940). researchgate.netmdpi.com This inherent biological relevance has made purine derivatives a focal point of medicinal chemistry research for decades. nih.gov The versatility of the purine scaffold allows for substitutions at various positions, leading to a diverse range of biological activities. mdpi.comnih.gov

Purine analogs have been successfully developed into clinically used drugs for a variety of conditions, including cancer and viral infections. ontosight.ainih.gov Compounds like mercaptopurine, cladribine, and clofarabine (B1669196) are established anticancer agents. nih.gov The ability of these synthetic purines to mimic endogenous purines allows them to interact with and modulate the activity of enzymes and receptors involved in critical cellular processes. mdpi.comontosight.ai Researchers continue to explore new purine derivatives for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.gov

Table 1: Examples of Bioactive Purine Derivatives

| Compound | Biological Activity |

| Mercaptopurine | Anticancer |

| Cladribine | Anticancer |

| Clofarabine | Anticancer |

| Acyclovir | Antiviral |

| Allopurinol | Antihyperuricemic |

This table provides illustrative examples and is not exhaustive.

Role of the Imidazole Moiety in Molecular Design and Bioactivity of Heterocyclic Compounds

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is another fundamental building block in medicinal chemistry. nih.govmdpi.com Its prevalence in nature, most notably in the amino acid histidine, highlights its importance in biological systems. wikipedia.org The imidazole moiety possesses a unique combination of properties that make it an attractive component in drug design. It is aromatic, stable, and can participate in hydrogen bonding as both a donor and an acceptor. ijsrtjournal.com

The imidazole ring is a key constituent in a wide array of pharmaceuticals with diverse therapeutic applications. mdpi.compharmaguideline.com These include antifungal agents like clotrimazole, anticancer drugs, and antihistamines. mdpi.comwikipedia.org The ability of the imidazole nucleus to coordinate with metal ions is also crucial for the function of many enzymes, making it a valuable target for inhibitor design. wikipedia.org Furthermore, the imidazole scaffold's versatility allows for straightforward chemical modification, enabling the synthesis of large libraries of compounds for biological screening. mdpi.com

Overview of 6-(2-Propylimidazol-1-yl)purine: A Representative Research Compound

The compound this compound serves as a compelling example of the strategic fusion of the purine and imidazole heterocycles. In this molecule, the imidazole ring is attached to the C6 position of the purine scaffold. The presence of a propyl group at the 2-position of the imidazole ring further functionalizes the molecule.

While specific, in-depth research findings on the biological activities of this compound are not extensively detailed in the public domain, its structure suggests a deliberate design aimed at exploring the synergistic potential of its constituent heterocycles. The purine core provides a well-established platform for interaction with biological targets, while the substituted imidazole moiety can influence factors such as solubility, metabolic stability, and target-binding affinity.

The synthesis of such disubstituted purines often involves the reaction of a halogenated purine precursor, such as 6-chloropurine, with the desired imidazole derivative. nih.govresearchgate.net The investigation of compounds like this compound is crucial for advancing our understanding of structure-activity relationships and for the development of novel therapeutic agents.

Strategies for Purine Functionalization at the C6 Position

Nucleophilic Aromatic Substitution Approaches to Purine Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing heteroatom substituents onto the purine ring. The reaction typically involves the displacement of a halide, most commonly chloride, from the C6 position by a nucleophile. The purine ring, being electron-deficient, is well-activated for this type of transformation.

The synthesis of 6-(azolyl)purines, including the target compound this compound, is readily achieved through this pathway. The reaction proceeds by treating a 6-halopurine with the desired azole, such as 2-propylimidazole, often in the presence of a base to facilitate the nucleophilic attack. This method is effective for creating C-N bonds and installing a wide variety of nitrogen-based functional groups. nih.gov While broadly useful for heteroatom installation, SNAr is less effective for the direct formation of C-C bonds. nih.gov The 6-(imidazol-1-yl) and 6-(1,2,4-triazol-4-yl)purine derivatives are not only stable final products but can also serve as intermediates themselves, where the azolyl group acts as a leaving group in subsequent substitutions. scilit.com

Recent studies have shown that the reactivity at the C6 position is generally greater than at C2 in SNAr reactions involving purines with identical leaving groups at both positions. acs.org The mechanism of these reactions can be complex, existing on a continuum between a stepwise pathway, involving a distinct Meisenheimer intermediate, and a concerted pathway, with the specific mechanism being influenced by the substrate and nucleophile. rsc.org

Cross-Coupling Reactions for C-C Bond Formation in Halopurines

For the installation of carbon-based substituents, palladium-catalyzed cross-coupling reactions have become indispensable tools in purine chemistry, offering a powerful and versatile method for forming C-C bonds where SNAr reactions are not applicable.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl- and 6-alkenylpurines from 6-halopurine precursors. scispace.com This reaction involves the palladium-catalyzed coupling of a 6-halopurine with an organoboron reagent, typically a boronic acid or its ester. acs.orgacs.org The versatility of the Suzuki-Miyaura reaction is enhanced by its tolerance of various functional groups and its effectiveness with unprotected nucleosides, often in aqueous media. nih.gov

The choice of catalyst, base, and solvent system is crucial for optimizing reaction yields. Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄, are commonly employed as catalysts. scispace.comacs.org The reaction conditions can be tailored based on the electronic properties of the coupling partners; for instance, anhydrous conditions in toluene with K₂CO₃ as the base are often optimal for electron-rich arylboronic acids, while aqueous conditions in DME may be preferred for electron-poor arylboronic acids. scispace.com The successful application of this methodology has enabled the synthesis of a wide array of 6-C-substituted purine bases and nucleosides. acs.orgacs.org

| Halopurine Substrate | Boronic Acid | Catalyst | Base/Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene | 95% | scispace.com |

| 9-Benzyl-6-chloropurine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / DME-H₂O | 66% | scispace.com |

| Protected 6-chloropurine riboside | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene | 70% | acs.org |

| Unprotected 6-chloropurine | Tolylboronic acid | Na₂PdCl₄ / cataCXium F sulk | Water | 73-91% | researchgate.net |

The Hiyama coupling is another palladium-catalyzed reaction that forms C-C bonds, utilizing organosilanes as the organometallic coupling partner. organic-chemistry.orgwikipedia.org A key feature of the Hiyama reaction is the necessity of an activator, typically a fluoride source like TBAF, to polarize the C-Si bond and generate a reactive pentavalent silicon intermediate. organic-chemistry.orgwikipedia.org This reaction has a broad scope, applicable to the coupling of aryl, vinyl, and alkyl halides. wikipedia.org A significant advancement is the Hiyama-Denmark coupling, which can proceed without a fluoride activator by using organosilanols, making it compatible with silyl-protected substrates. organic-chemistry.org

While the Hiyama coupling is a versatile tool for C-C bond formation, its specific application for the perfluoroalkylation of purines is not extensively documented. Alternative methods are often cited as being more effective for introducing perfluoroalkyl groups onto purine scaffolds; for example, the use of cuprates is reported to be superior for this particular transformation. scispace.com Therefore, while the Hiyama reaction remains a powerful method for general C-C coupling, other strategies are typically employed for the direct perfluoroalkylation of halopurines.

Regioselective Synthesis of this compound and Related Azolylpurines

The synthesis of this compound is achieved via the nucleophilic aromatic substitution of 6-chloropurine with 2-propylimidazole. Following the successful functionalization at the C6 position, further modifications such as glycosylation or alkylation introduce a significant challenge: controlling the site of substitution on the purine's imidazole ring.

Control of Regioselectivity in Purine Alkylation and Glycosylation

Alkylation or glycosylation of the purine core can occur at multiple nitrogen atoms, but the primary competition is between the N7 and N9 positions of the imidazole ring. researchgate.net Achieving high regioselectivity is a persistent challenge in nucleoside synthesis. acs.orgnih.gov Direct alkylation of 6-substituted purines under basic conditions often yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 product typically predominating. acs.orgnih.gov

Remarkably, the 6-(2-alkylimidazol-1-yl) substituent itself acts as a powerful directing group, enabling highly regioselective synthesis of N9-glycosylated products. acs.org Theoretical calculations and X-ray crystallography have shown that the imidazole and purine rings in 6-(imidazol-1-yl)purines are essentially coplanar. This conformation leads to steric shielding of the N7 position by the hydrogen atom at the C5 position of the attached imidazole ring. acs.org Consequently, electrophilic attack, such as in Lewis acid-catalyzed glycosylation, occurs almost exclusively at the more accessible N9 position. acs.org This steric control provides a robust method for synthesizing N9-substituted this compound derivatives with high purity, avoiding the difficult separation of N7/N9 regioisomers that plagues many other purine glycosylation methods. acs.orgnih.gov

The choice of catalyst can also influence the regiochemical outcome. For instance, in the Vorbrüggen glycosylation of 6-chloropurine, Lewis acids like SnCl₄ or TiCl₄ can be used to favor the formation of the N7-isomer, reversing the typical N9 preference. nih.gov This highlights the tunable nature of purine functionalization, where a combination of substrate structure and reaction conditions can be harnessed to achieve the desired regioselective outcome.

Advancements in the Synthesis and Glycosylation of this compound

The strategic modification of purine scaffolds continues to be a cornerstone of medicinal chemistry and drug discovery. Among these, this compound has emerged as a versatile intermediate, particularly in the synthesis of novel nucleoside analogs. The methodologies for its synthesis and subsequent glycosylation are critical for developing new therapeutic agents. This article focuses on the chemical strategies employed for the glycosylation of this compound derivatives, with a specific emphasis on achieving regioselectivity and stereoselectivity.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N6 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

6-(2-propylimidazol-1-yl)-7H-purine |

InChI |

InChI=1S/C11H12N6/c1-2-3-8-12-4-5-17(8)11-9-10(14-6-13-9)15-7-16-11/h4-7H,2-3H2,1H3,(H,13,14,15,16) |

InChI Key |

IDOAPRCHEAZEIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CN1C2=NC=NC3=C2NC=N3 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 6 2 Propylimidazol 1 Yl Purine Analogs

Impact of Substitutions on the Purine (B94841) Ring System on Bioactivity

The purine ring system, with its multiple sites for potential modification, serves as a primary canvas for tuning the biological properties of 6-(2-propylimidazol-1-yl)purine analogs. The C2, C8, and N9 positions, in particular, have been identified as critical nodes for interaction with biological targets.

Research into 2,6,9-trisubstituted purines has provided valuable insights into the role of substituents at the C2 and N9 positions. Studies on related purine derivatives have shown that the introduction of bulky substituents at the C2 position can be detrimental to cytotoxic activity against cancer cell lines. semanticscholar.org For instance, in a series of 2,6,9-trisubstituted purines, compounds with smaller C2 substituents demonstrated greater potency. semanticscholar.org This suggests that the C2 position may be situated within a sterically constrained pocket of a biological target.

Conversely, substitutions at the N9 position of the purine ring have been shown to be a viable strategy for modulating bioactivity. The N9 position is a common site for glycosylation and alkylation, which can influence the compound's solubility, cell permeability, and interaction with target enzymes. For example, the regiospecific glycosylation of 6-(2-alkylimidazol-1-yl)purines at the N9 position has been successfully achieved, opening avenues for the synthesis of nucleoside analogs with potential therapeutic applications. nih.gov Furthermore, modifications at the N9 position of N⁶-substituted purine derivatives have been shown to impact their cytokinin activity. nih.gov

While direct SAR data for C8 substitutions on the this compound scaffold is limited in the available literature, the C8 position is a known site for metabolic oxidation and can be a point for introducing further diversity to modulate activity and selectivity.

Influence of the Imidazole (B134444) Moiety Modifications on Biological Efficacy

The imidazole moiety at the C6 position of the purine ring is a key determinant of the molecule's biological profile. Modifications to this part of the scaffold, including the nature of the alkyl group and the point of attachment to the purine ring, have significant consequences for bioactivity.

The size and nature of the alkyl group on the imidazole ring can significantly influence the biological activity of 6-(azolyl)purines. While specific data for the 2-propyl group is not extensively detailed in the reviewed literature, general trends for 6-(2-alkylimidazol-1-yl)purines can be inferred. The alkyl group can impact the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Moreover, the steric bulk of the alkyl group can influence the binding affinity of the molecule to its target protein. In some series of purine derivatives, the length of an alkyl chain has been shown to be a critical factor for anticancer activity, with optimal lengths observed for specific biological targets. researchgate.net

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of 6-(azolyl)purine derivatives is a critical factor in determining their biological activity. The relative orientation of the purine and imidazole rings, in particular, can dictate how the molecule presents its pharmacophoric features to a biological target.

The degree of coplanarity between the purine and the attached azolyl ring system is a key conformational parameter that has been shown to correlate with biological activity. In many 6-(azolyl)purine derivatives, a coplanar or near-coplanar arrangement of the two rings is favored, which can be stabilized by π-π stacking interactions. However, the introduction of substituents on either ring can lead to a twisted conformation.

For example, in a study of 6-(substituted-imidazol-1-yl)purines, it was observed that while some derivatives exhibited essentially coplanar conformations, the introduction of bulky substituents on the imidazole ring resulted in a significant twist angle between the purine and imidazole planes. Specifically, a 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine nucleoside displayed a twist angle of approximately 57 degrees. This deviation from planarity can have a profound impact on how the molecule fits into a binding site and can either enhance or diminish its biological efficacy depending on the specific target. The propyl group at the 2-position of the imidazole in this compound would be expected to influence this twist angle, and thus its biological activity, though specific conformational analysis data for this compound is not available in the reviewed literature.

Computational Chemistry and Modeling of 6 2 Propylimidazol 1 Yl Purine Derivatives

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. tandfonline.comnih.govnih.gov For purine (B94841) derivatives, DFT can be used to optimize the ground state geometry and analyze frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comresearchgate.net The energy of these orbitals and the HOMO-LUMO gap provide insights into the molecule's kinetic stability and chemical reactivity.

In studies of related purine analogs, DFT calculations have been employed to determine various electronic properties and reactivity descriptors. tandfonline.com These calculations can predict the most stable tautomeric forms of purine derivatives in different environments, which is crucial for understanding their interaction with biological targets. nih.gov For instance, research on 6-oxy purine derivatives has shown that the tautomer with a hydrogen atom at the N1 position of the purine ring is the most stable form in both the gas phase and aqueous solution. nih.gov

The electronic properties calculated via DFT can also be correlated with the molecule's potential bioactivity. For example, the analysis of electrostatic potential maps can reveal regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is vital for understanding metabolic pathways and drug-receptor interactions.

Table 1: Representative Quantum Chemical Descriptors for a Purine Derivative

| Descriptor | Value | Significance |

| EHOMO (eV) | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO (eV) | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.62 | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (Debye) | 3.45 | Measures the overall polarity of the molecule. |

| Electron Affinity (eV) | 1.54 | Energy released when an electron is added. |

| Ionization Potential (eV) | 7.12 | Energy required to remove an electron. |

Note: The data in this table is illustrative and represents typical values that would be obtained for a purine derivative through DFT calculations.

Molecular Docking Simulations for Ligand-Target Binding Prediction and Affinity Estimation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov This method is instrumental in virtual screening and for estimating the binding affinity of potential drug candidates. tpcj.orgnih.gov For purine derivatives, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a target protein. tpcj.org

In studies of purine analogs as kinase inhibitors, molecular docking has successfully predicted binding modes and scores that correlate with experimental inhibitory activities. tpcj.orgnih.gov For example, docking of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives into the active sites of CDK2 and CDK9 revealed crucial hydrogen bond interactions with residues like Leu83 and His84, which are important for their inhibitory effect. tpcj.org The docking scores obtained from these simulations can be used to rank a series of compounds and prioritize them for synthesis and biological testing. researchgate.net

The accuracy of docking results can be enhanced by using a co-crystallized ligand as a reference to validate the docking protocol. tpcj.org The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the reference ligand is often used to assess the reliability of the docking setup.

Table 2: Illustrative Molecular Docking Results for a Purine Derivative against a Kinase Target

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -9.5 | Estimated binding affinity of the ligand to the protein. |

| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with active site residues. |

| Interacting Residues | Leu83, Val18, Ala144 | Key amino acids in the binding pocket involved in interactions. |

| RMSD (Å) | 1.2 | Root-mean-square deviation from a reference ligand pose. |

Note: This table provides a representative example of data generated from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govresearchgate.netpsu.edu This technique is crucial for assessing the stability of the binding pose predicted by molecular docking and for understanding the conformational changes that may occur upon ligand binding. nih.govnih.gov

For purine derivatives, MD simulations can be used to analyze the trajectory of the complex, calculating parameters such as RMSD and root-mean-square fluctuation (RMSF). nih.govnih.gov A stable RMSD value for the protein and ligand over the simulation time suggests that the binding is stable. nih.gov RMSF analysis can identify flexible regions of the protein and how they are affected by the ligand's presence.

MD simulations have been used to validate the stability of complexes between purine derivatives and their target proteins, such as CDK2. nih.gov These simulations can also be used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Table 3: Key Parameters from a Molecular Dynamics Simulation of a Purine Derivative-Protein Complex

| Parameter | Average Value | Interpretation |

| Protein RMSD (Å) | 1.5 | Indicates the stability of the protein backbone during the simulation. |

| Ligand RMSD (Å) | 0.8 | Shows the stability of the ligand's position in the binding site. |

| RMSF of Binding Site Residues (Å) | 0.5 | Low fluctuation suggests stable interactions with the ligand. |

| Binding Free Energy (MM-PBSA, kcal/mol) | -25.7 | A more rigorous estimation of the binding affinity. |

Note: The data presented is a hypothetical example illustrating typical outputs from an MD simulation study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for understanding the structure-activity relationships of purine derivatives. nih.govresearchgate.netnih.gov These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. researchgate.netnih.gov

In the design of novel purine-based anticancer agents, 3D-QSAR models have been developed to explain the cytotoxic effects of the compounds. nih.gov For instance, a study on 2,6,9-trisubstituted purine derivatives found that steric properties had a greater contribution to cytotoxicity than electronic properties. nih.gov The contour maps generated from CoMFA and CoMSIA can guide the modification of the purine scaffold to enhance activity. For example, the maps might indicate that a bulky, electron-withdrawing group at a specific position would increase the compound's potency. researchgate.net

The statistical robustness of 3D-QSAR models is evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govresearchgate.net High values for these parameters indicate a predictive and reliable model.

Table 4: Statistical Parameters of a Representative 3D-QSAR Model for Purine Derivatives

| Parameter | CoMFA | CoMSIA | Significance |

| q² (Cross-validated r²) | 0.743 | 0.808 | Indicates the predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.991 | 0.990 | Shows the correlation between predicted and actual activity. |

| Steric Contribution (%) | 60 | 55 | Percentage contribution of steric fields to the model. |

| Electrostatic Contribution (%) | 40 | 45 | Percentage contribution of electrostatic fields to the model. |

Note: This table contains illustrative data based on published 3D-QSAR studies of purine derivatives. nih.gov

De Novo Drug Design Strategies Utilizing Purine-Imidazole Scaffolds

De novo drug design aims to generate novel molecular structures with desired biological activities from scratch. youtube.com The purine-imidazole scaffold, which is the core of 6-(2-Propylimidazol-1-yl)purine, is a versatile starting point for such strategies due to its presence in many biologically active molecules. nih.govresearchgate.netnih.gov

Computational methods can be used to explore the chemical space around the purine-imidazole scaffold, suggesting new derivatives with potentially improved properties. These methods can involve fragment-based approaches, where different chemical fragments are added to the scaffold, or generative models that use machine learning to propose entirely new structures. youtube.com

The design process is often iterative, combining computational predictions with synthetic chemistry and biological testing. The insights gained from quantum mechanical calculations, docking, MD simulations, and QSAR models are all fed into the de novo design process to guide the creation of the next generation of purine-based therapeutic agents.

Advanced Analytical Methodologies for the Characterization and Quantification of 6 2 Propylimidazol 1 Yl Purine in Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of a compound, confirming its identity, and assessing its purity. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Compound Identity and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For the analogous compound, 6-(imidazol-1-yl)purine, the expected chemical shifts in the ¹H NMR spectrum would allow for the identification of each proton in the purine (B94841) and imidazole (B134444) rings. Similarly, the ¹³C NMR spectrum would provide characteristic signals for each carbon atom, confirming the connectivity of the heterocyclic systems. The integration of proton signals can also be used to determine the relative number of protons, further validating the structure and assessing purity.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 6-(imidazol-1-yl)purine This table is illustrative and based on general knowledge of similar heterocyclic systems, as specific literature data for this exact compound is not readily available.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Purine H-2 | 8.5 - 8.8 | 150 - 155 |

| Purine H-8 | 8.3 - 8.6 | 145 - 150 |

| Imidazole H-2' | 8.0 - 8.3 | 135 - 140 |

| Imidazole H-4' | 7.5 - 7.8 | 120 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In a typical MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, allowing for the determination of the elemental composition.

For 6-(2-propylimidazol-1-yl)purine, the molecular ion peak in the mass spectrum would correspond to its molecular weight. Fragmentation patterns, induced by techniques such as collision-induced dissociation (CID), would reveal characteristic losses of substructures, such as the propyl group or the imidazole ring, further confirming the compound's identity. nih.gov The analysis of purine de novo biosynthesis intermediates often shows that the most intense fragment ion belongs to the purine ring, indicating a high susceptibility of the N-glycosidic bond to breaking. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound This table is based on theoretical calculations.

| Analysis | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₆ |

| Exact Mass | 240.1123 |

| Molecular Weight | 240.26 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for quantitative analysis and for assessing the purity of compounds containing chromophores, such as the aromatic systems in purine derivatives. The wavelength of maximum absorbance (λmax) is a characteristic property of a compound in a specific solvent. The absorbance at this wavelength is directly proportional to the concentration, according to the Beer-Lambert law. This allows for the determination of compound concentration in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the types of chemical bonds present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H, C=N, and C=C stretching and bending vibrations within the purine and imidazole rings. The absence of certain bands, such as N-H stretches (if fully substituted), can also provide valuable structural information.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and other organic molecules. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

Developing a robust HPLC method for this compound would involve optimizing several parameters, including the choice of column (e.g., reversed-phase C18), the composition of the mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape), the flow rate, and the detection wavelength (determined from the UV-Vis spectrum).

Method validation would then be performed to ensure the method is accurate, precise, specific, linear, and robust. This would involve analyzing parameters such as limit of detection (LOD), limit of quantification (LOQ), and recovery. For many purine analyses, reversed-phase HPLC is a common choice.

Table 3: Illustrative HPLC Method Parameters for Purine Derivative Analysis This table provides a general example of HPLC conditions that could be adapted for this compound.

| Parameter | Example Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 260 nm) |

| Injection Volume | 10 µL |

Chiral HPLC for Stereoisomer Separation of Purine Derivatives

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chemical compounds. When dealing with chiral molecules, which can exist as non-superimposable mirror images (enantiomers), chiral HPLC is the method of choice. The separation of enantiomers is critical as they can exhibit different biological activities and toxicities.

The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP). chromatographyonline.comnih.gov These stationary phases are composed of a single enantiomer of a chiral selector that is chemically bonded or coated onto a solid support, typically silica. chiralpedia.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector, leading to different retention times.

For purine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. nih.gov These can be operated in various modes, including normal-phase, reversed-phase, and polar organic modes, offering complementary selectivity. chromatographyonline.com Another important class of CSPs for separating chiral compounds, including those with aromatic rings like purines, are cyclodextrin-based phases. chromatographyonline.comsigmaaldrich.com The separation on these phases often involves the inclusion of the aromatic part of the analyte into the cyclodextrin (B1172386) cavity. sigmaaldrich.com

The development of a chiral HPLC method for a new purine derivative like this compound would involve screening different CSPs and mobile phase compositions to achieve optimal separation. chromatographyonline.comnih.gov A systematic approach, often aided by chiral column selection databases, can streamline this process. chromatographyonline.com

Table 1: Illustrative Chiral HPLC Separation Parameters for Purine Analogs

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3-chloro-4-methylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | Acetonitrile/Water/Trifluoroacetic Acid (60:40:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 260 nm | UV at 260 nm |

| This table presents hypothetical conditions based on common practices for separating chiral purine derivatives and is for illustrative purposes only. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is ideal for the analysis of volatile and thermally stable compounds. researchgate.net However, many purine derivatives, including this compound, are not inherently volatile enough for direct GC analysis.

To overcome this limitation, a derivatization step is required to convert the non-volatile purine into a volatile derivative. nih.govresearchgate.net This involves a chemical reaction to modify the functional groups of the analyte, increasing its volatility. Common derivatizing agents for compounds with active hydrogens, such as those found in purine rings, include silylating agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents. researchgate.net Another approach involves derivatization with ethyl chloroformate (ECF). researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for definitive identification. mdpi.com

GC-MS is not only used for qualitative identification but also for quantitative analysis. nih.gov By using an internal standard and creating a calibration curve, the concentration of the target analyte in a sample can be accurately determined.

Table 2: Example GC-MS Parameters for Analysis of Derivatized Purines

| Parameter | Setting |

| GC Column | HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) researchgate.net |

| Carrier Gas | Helium at 1 mL/min mdpi.com |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C mdpi.com |

| Oven Program | 50 °C (2 min), then 5 °C/min to 180 °C, then 20 °C/min to 270 °C (hold 5 min) mdpi.com |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |

| Mass Scan Range | 40-500 amu mdpi.com |

| Derivatizing Agent | Ethyl Chloroformate (ECF) researchgate.net |

| This table provides representative GC-MS conditions based on published methods for purine analysis and is for illustrative purposes. researchgate.netmdpi.com |

Advanced Characterization Techniques

Beyond chromatographic methods, other advanced techniques are essential for a complete structural characterization of novel compounds like this compound.

X-ray Diffraction for Solid-State Structure Determination and Conformational Analysis

The technique involves irradiating a crystal with X-rays and measuring the diffraction pattern produced. This pattern is then used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This information is crucial for confirming the regiochemistry of substitution on the purine ring, for example, whether the propylimidazole group is attached at the N7 or N9 position, a common challenge in purine chemistry. researchgate.net

In cases where suitable single crystals cannot be grown, powder X-ray diffraction (PXRD) can be employed. cardiff.ac.ukrsc.org While more complex to analyze, PXRD data, often in conjunction with computational modeling and other solid-state techniques like solid-state NMR, can also lead to a successful structure determination. rsc.org Recently, 3D electron diffraction (3D-ED) has emerged as a powerful technique for determining the crystal structure of sub-micrometer-sized crystals, which are too small for conventional X-ray diffraction methods. cam.ac.ukchemrxiv.orgchemrxiv.org

The solid-state structure reveals not only the molecule's conformation but also how the molecules pack together in the crystal, including intermolecular interactions like hydrogen bonding, which can be critical for understanding the physical properties of the compound. nih.govcardiff.ac.uk

Table 3: Illustrative Crystallographic Data for a Purine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.871 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 984.5 |

| Z | 4 |

| This table contains hypothetical crystallographic data for a purine derivative to illustrate the type of information obtained from an X-ray diffraction study. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 6-(2-Propylimidazol-1-yl)purine in experimental samples?

- Methodological Answer : Reverse-phase HPLC with UV detection is a robust approach. Prepare a buffer solution (e.g., 15.4 g ammonium acetate in 1 L water, pH adjusted to 6.5 with 10% acetic acid) to optimize separation and reduce matrix interference. Validate the method using calibration curves with purity-certified reference standards. Include spectral data (e.g., mass spectrometry) to confirm compound identity and purity .

Q. How should researchers document the use of this compound to ensure reproducibility?

- Methodological Answer : Follow ICMJE guidelines: specify the compound’s IUPAC name, manufacturer, batch number, purity (≥95% by HPLC), and storage conditions (e.g., -20°C under inert gas). Include safety protocols such as handling precautions (e.g., PPE for inhalation/contact risks) and disposal methods. For synthesis intermediates, report reaction yields and purification steps (e.g., column chromatography gradients) .

Q. What structural characterization techniques are critical for confirming this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular formula validation. Pair with H/C NMR to confirm substitution patterns (e.g., propylimidazolyl vs. purine ring protons). Compare spectral libraries (e.g., mzCloud) for cross-referencing. For crystallinity assessment, perform X-ray diffraction or DSC to determine melting points (e.g., 243–244°C for analogous purines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Conduct meta-analyses controlling for variables like cell line specificity (e.g., HEK-293 vs. HepG2), solvent choice (DMSO vs. aqueous buffers), and concentration ranges (IC vs. EC). Use structural analogs (e.g., azathioprine) as positive controls to benchmark activity. Apply multivariate regression to identify confounding factors (e.g., assay pH or incubation time) .

Q. What experimental designs are optimal for studying the metabolic stability of this compound?

- Methodological Answer : Use hepatocyte or microsomal assays with LC-MS/MS to track metabolite formation. Include isotopic labeling (e.g., C or N) to trace metabolic pathways. For enzyme inhibition studies, pre-treat samples with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic routes. Normalize data to protein content and control for batch variability .

Q. How can researchers address discrepancies in the compound’s solubility across different solvents?

- Methodological Answer : Perform systematic solubility screens using USP-classified solvents (e.g., DMSO, ethanol, PBS). Quantify solubility via nephelometry or UV-vis spectrophotometry at λmax (e.g., 260 nm for purines). For improved dissolution, test co-solvents (e.g., PEG-400) or cyclodextrin complexes. Report temperature and agitation conditions to ensure comparability .

Q. What strategies mitigate batch-to-batch variability in synthesized this compound?

- Methodological Answer : Standardize synthesis protocols using quality-controlled starting materials (e.g., 2-propylimidazole with ≥98% purity). Monitor reaction progress via TLC or in-line FTIR. Implement orthogonal purification (e.g., recrystallization followed by preparative HPLC). Validate batch consistency using DSC for polymorph identification and Karl Fischer titration for residual solvent analysis .

Notes for Methodological Rigor

- Data Validation : Cross-reference spectral data (NMR, HRMS) with public databases (e.g., mzCloud, PubChem) to confirm structural integrity .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or ChEMBL .

- Safety Compliance : Follow H303+H313+H333 safety protocols for handling purine derivatives, including fume hood use and waste neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.